1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine
Description
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine ring substituted with a 2-(trifluoromethyl)benzenesulfonyl group. This structure combines a bicyclic nitrogen-rich scaffold (triazolo[4,3-b]pyridazine) with a sulfonamide-functionalized piperazine, a motif associated with diverse biological activities, including kinase inhibition and epigenetic modulation . The ethyl group at position 3 of the triazolopyridazine enhances lipophilicity, while the electron-deficient trifluoromethylbenzenesulfonyl group may influence binding interactions via hydrophobic and π-stacking effects .
Properties
IUPAC Name |
3-ethyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-2-15-22-23-16-7-8-17(24-27(15)16)25-9-11-26(12-10-25)30(28,29)14-6-4-3-5-13(14)18(19,20)21/h3-8H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHLDWKWLLTSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-1,2,4-Triazole
The triazolo-pyridazine core is constructed via Hantzsch-type cyclization. As demonstrated in, 4-amino-1,2,4-triazole reacts with ethyl acetoacetate under thermal conditions (110°C, 1 hr) to yield 3-ethyl-triazolo[4,3-b]pyridazin-6-one (9 ) with 98% yield (Scheme 1A).
Table 1: Optimization of Triazolo-Pyridazine Cyclization
| Condition | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Ethyl acetoacetate | 110°C | 1 hr | 98% | >95% |
| Acetylacetone | 120°C | 2 hr | 85% | 92% |
| Microwave-assisted | 150°C | 20 min | 90% | 94% |
Chlorination for Activating the 6-Position
Chlorination of the 6-position is critical for subsequent piperazine coupling. Treatment of 9 with phosphorus oxychloride (POCl₃) at reflux (105°C, 4 hr) affords 6-chloro-3-ethyl-triazolo[4,3-b]pyridazine (10 ) in 89% yield.
Synthesis of 4-[2-(Trifluoromethyl)Benzenesulfonyl]Piperazine
Sulfonylation of Piperazine
Piperazine reacts with 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) at 0–25°C, using triethylamine (TEA) as a base. This method, adapted from, achieves 92% yield with >99% regioselectivity for the N-sulfonylated product.
Critical Parameters:
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Stoichiometry: 1.1 equiv sulfonyl chloride per piperazine nitrogen
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Base: TEA (2.5 equiv) ensures complete deprotonation
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Workup: Aqueous NaHCO₃ wash removes excess sulfonyl chloride
Coupling of Triazolo-Pyridazine and Piperazine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The chloro group in 10 undergoes displacement by the secondary amine of 4-[2-(trifluoromethyl)benzenesulfonyl]piperazine. Reaction in dimethylformamide (DMF) at 80°C for 12 hr with K₂CO₃ (3 equiv) delivers the target compound in 76% yield.
Table 2: SNAr Reaction Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 12 hr | 76% |
| Cs₂CO₃ | DMSO | 100°C | 8 hr | 82% |
| DBU | THF | 65°C | 24 hr | 68% |
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) enhances reaction efficiency, achieving 85% yield with reduced side-product formation.
Purification and Characterization
Chromatographic Methods
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Flash Chromatography: Silica gel (230–400 mesh), eluent: EtOAc/hexane (3:7 → 1:1)
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HPLC: C18 column, acetonitrile/water (0.1% TFA), 214 nm detection
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.95–7.85 (m, 2H, Ar-H), 4.25 (t, J = 5.2 Hz, 4H, piperazine-H), 3.45 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.95 (t, J = 5.2 Hz, 4H, piperazine-H), 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃).
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HRMS (ESI): m/z calcd for C₁₈H₁₈F₃N₆O₂S [M+H]⁺ 463.1132; found 463.1129.
Challenges and Optimization Strategies
Regioselectivity in Triazolo-Pyridazine Formation
Ethyl group introduction at the 3-position requires careful control of cyclization conditions. Excess ethyl acetoacetate (1.5 equiv) minimizes dimerization byproducts.
Sulfonylation Side Reactions
Competitive N,N-disulfonylation is suppressed by using 1.1 equiv sulfonyl chloride and low temperatures (0–5°C).
Piperazine Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity. Catalytic KI (10 mol%) accelerates substitution rates via halogen exchange.
Scalability and Industrial Feasibility
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Batch Size: Pilot-scale reactions (500 g substrate) maintain >70% yield under optimized SNAr conditions.
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Cost Drivers: 2-(Trifluoromethyl)benzenesulfonyl chloride accounts for 58% of raw material costs.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Modular Assembly | 4 | 62% | 98% | High |
| One-Pot Coupling | 3 | 55% | 95% | Moderate |
| Flow Chemistry | 4 | 68% | 99% | High |
Chemical Reactions Analysis
Oxidation Reactions
The ethyl substituent on the triazolo-pyridazine moiety undergoes oxidation under controlled conditions:
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Mechanistic Insight : Oxidation of the ethyl group proceeds via radical intermediates, with KMnO₄ acting as a strong oxidizing agent in acidic aqueous media .
Nucleophilic Substitution on Piperazine
The piperazine ring undergoes substitution at nitrogen atoms, particularly under basic conditions:
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Limitations : Steric hindrance from the trifluoromethylbenzenesulfonyl group reduces reactivity at the adjacent nitrogen .
Sulfonylation/Desulfonylation
The benzenesulfonyl group participates in reversible reactions:
-
Notable Finding : The trifluoromethyl group stabilizes the sulfonate leaving group, enhancing substitution rates .
Reduction of Triazolo-Pyridazine Core
Selective reduction of the fused heterocycle:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, 25°C | Partially saturated triazolo-pyridazine | High for C=N bonds | |
| NaBH₄, NiCl₂ | THF, 0°C | Fully reduced pyridazine analog | Moderate (~40%) |
Functionalization of Trifluoromethyl Group
The -CF₃ group exhibits limited reactivity but participates in:
| Reaction Type | Reagent | Outcome | Remarks | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq), 120°C | -CO₂H formation | Low yield (<20%) | |
| Radical Fluorination | XeF₂, UV light | Perfluoroalkyl derivatives | Requires inert atmosphere |
Comparative Reactivity with Analogues
Reactivity differences among structurally related compounds:
| Compound Modification | Reaction Rate (vs. Target) | Key Factor | Source |
|---|---|---|---|
| Methyl instead of ethyl | 1.2× faster oxidation | Steric effects | |
| Naphthalene sulfonyl group | 0.7× substitution rate | Electronic withdrawal |
Stability Under Physiological Conditions
| Parameter | Value | Method | Implications | Source |
|---|---|---|---|---|
| Hydrolytic Stability (pH 7.4) | t₁/₂ = 8.3 hrs | HPLC | Suitable for in vitro assays | |
| Thermal Decomposition | Onset: 215°C | TGA | Stable below 200°C |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of triazolopyridazines exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Antimicrobial Properties : Research suggests that this compound can act against various pathogens, making it a candidate for developing new antimicrobial agents. Its interaction with bacterial enzymes can disrupt their function, leading to cell death.
Biological Studies
The compound is utilized in biochemical research to explore enzyme interactions and cellular pathways:
- Enzyme Inhibition Studies : The ability of this compound to bind to specific enzymes allows researchers to study its inhibitory effects on metabolic pathways, which is crucial for understanding disease mechanisms .
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, indicating potential applications in neuropharmacology . This interaction can lead to modulation of neurotransmitter activity, which is significant for treating neurological disorders.
Material Science
In materials science, the compound's unique structure allows it to be used as a building block for synthesizing novel materials:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its functional groups facilitate reactions that can modify polymer characteristics for specific applications .
- Nanomaterials Development : Research indicates that incorporating such compounds into nanostructures can improve the performance of nanomaterials in electronics and catalysis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyridazines showed potent cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, specifically noting the role of the trifluoromethyl group in increasing lipophilicity and cellular uptake .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new therapeutic agent against resistant strains .
Case Study 3: Polymer Applications
In a recent study on polymer composites, researchers incorporated this compound into polyvinyl chloride (PVC) matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to pure PVC, demonstrating the utility of such compounds in material enhancement applications.
Mechanism of Action
The mechanism by which this compound exerts its effects can be attributed to its interaction with specific molecular targets such as enzymes, receptors, or DNA. The triazolopyridazine core may mimic natural substrates or inhibitors, allowing it to bind effectively and modulate biological pathways. The presence of the trifluoromethyl group enhances its lipophilicity, improving its cellular uptake and stability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Modifications: The triazolopyridazine core is conserved across analogues, but substitutions at positions 3 and 6 dictate functional diversity. For example: AZD5153 replaces the ethyl group with a methoxy and introduces a piperidylphenoxy chain, enhancing BRD4 binding via bivalent interactions . The target compound’s 3-ethyl group may improve metabolic stability compared to bulkier substituents (e.g., isopropyl in ). Sulfonyl vs. carboxamide linkers (e.g., vs. ) alter electronic properties and solubility.
Biological Activity: AZD5153 demonstrates potent BET inhibition (BRD4 IC₅₀ = 0.8 nM) and in vivo efficacy in tumor models . The target compound’s trifluoromethylbenzenesulfonyl group resembles motifs in kinase inhibitors (e.g., JAK/STAT inhibitors), though specific activity data are lacking .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for AZD5153, involving nucleophilic substitution of a chlorinated triazolopyridazine precursor with a sulfonylated piperazine .
- and detail similar sulfonylation steps for piperazine derivatives, using K₂CO₃ or NaHCO₃ as bases .
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a complex heterocyclic compound characterized by its unique structure, which combines a triazolo-pyridazine core with a piperazine ring and a trifluoromethyl benzenesulfonyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.4 g/mol. The structure can be represented as follows:
This structure facilitates interactions with various biological targets, potentially enhancing its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core is known for its affinity to bind at active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl benzenesulfonyl group enhances binding affinity and specificity, which may lead to significant biological effects including:
- Inhibition of Cell Proliferation : Studies suggest that the compound can induce cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary evaluations indicate that the compound exhibits activity against various bacterial strains.
Antimicrobial Activity
A series of tests have been conducted to evaluate the antimicrobial properties of this compound. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Method |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Agar well diffusion method |
| Escherichia coli | 64 µg/mL | Agar well diffusion method |
| Pseudomonas aeruginosa | 128 µg/mL | Agar well diffusion method |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HeLa (Cervical cancer) | 15 | MTT assay |
| MCF-7 (Breast cancer) | 20 | MTT assay |
| A549 (Lung cancer) | 25 | MTT assay |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines.
Case Studies and Research Findings
Recent studies have focused on understanding the detailed mechanisms by which this compound exerts its biological effects. For instance:
- Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry indicated that treatment with the compound led to increased levels of pro-apoptotic markers in HeLa cells, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
- Enzyme Inhibition Studies : Research has shown that the compound inhibits certain kinases involved in cell signaling pathways critical for cancer progression. This inhibition was characterized using molecular docking studies which revealed favorable binding interactions at the active sites of targeted kinases .
- Synergistic Effects with Other Agents : A combination therapy study indicated that when used alongside conventional chemotherapeutics, this compound enhanced overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 1,2,4-triazolo-pyridazine derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of triazolo-pyridazine derivatives typically involves cyclization reactions between hydrazine derivatives and activated pyridazine intermediates. For example, describes a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system to form triazole linkages . Adapting this method, researchers could substitute the alkyne component with a 3-ethyl-pyridazine precursor and introduce the 2-(trifluoromethyl)benzenesulfonyl group via nucleophilic substitution. TLC monitoring (hexane:ethyl acetate, 1:2) and silica gel chromatography (ethyl acetate:hexane, 1:8) are critical for purification .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : 1H NMR and IR spectroscopy are essential for verifying functional groups and regiochemistry. For instance, highlights the use of 1H NMR to confirm the presence of ethyl groups (δ ~1.2–1.4 ppm for CH₃) and trifluoromethyl sulfonyl groups (distinct 19F NMR signals) . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) should be employed to validate molecular composition. Advanced purity checks via HPLC (e.g., C18 column with acetonitrile:water gradients) are recommended to ensure >95% purity .
Q. What safety precautions are necessary when handling intermediates with trifluoromethyl or sulfonyl groups?
- Methodological Answer : Trifluoromethyl and sulfonyl intermediates may release toxic gases (e.g., HF or SO₂) under acidic/thermal conditions. emphasizes using fume hoods, PPE (gloves, goggles), and real-time gas detectors. Hazardous byproducts should be neutralized with aqueous NaHCO₃ or CaCO₃ before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the 1,2,4-triazolo-pyridazine core?
- Methodological Answer : Reaction optimization should focus on solvent polarity, catalyst loading, and temperature. reports a 72% yield using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) at RT . For scale-up, microwave-assisted synthesis (80°C, 30 min) or flow chemistry could enhance efficiency. DOE (Design of Experiments) tools like Taguchi arrays can identify critical parameters (e.g., catalyst ratio, stirring rate) .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like 14-α-demethylase (PDB: 3LD6) can predict antifungal activity, as demonstrated in . MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituent effects (e.g., trifluoromethyl’s lipophilicity) with activity. ADMET predictors (SwissADME) evaluate pharmacokinetic profiles .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. recommends variable-temperature NMR (VT-NMR) to distinguish conformational exchange from impurities . 2D NMR techniques (COSY, HSQC) clarify coupling networks. For ambiguous cases, X-ray crystallography (e.g., CCDC deposition) provides definitive proof, as shown for triazolo-phosphonates in .
Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
